molecular formula C23H24N8O B11185395 2-[(4,6-dimethylquinazolin-2-yl)amino]-4'-methyl-2'-(pyrrolidin-1-yl)-4,5'-bipyrimidin-6(1H)-one

2-[(4,6-dimethylquinazolin-2-yl)amino]-4'-methyl-2'-(pyrrolidin-1-yl)-4,5'-bipyrimidin-6(1H)-one

Cat. No.: B11185395
M. Wt: 428.5 g/mol
InChI Key: WXOMZVYEZPEPRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex heterocyclic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 2-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE can be achieved through several synthetic routes. One common method involves the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates . The reaction typically requires the presence of a catalyst, such as copper iodide (CuI), and is carried out under reflux conditions. Another approach involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields . Industrial production methods often employ phase-transfer catalysis and metal-mediated reactions to achieve large-scale synthesis of this compound .

Chemical Reactions Analysis

2-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions can produce dihydroquinazoline derivatives .

Comparison with Similar Compounds

Compared to other quinazoline derivatives, 2-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE stands out due to its unique structural features and broad spectrum of biological activities. Similar compounds include 4-amino-2-chloro-6,7-dimethoxyquinazoline and 2-(2-(dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide . These compounds also exhibit significant biological activities, but their specific properties and applications may differ based on their structural variations .

Properties

Molecular Formula

C23H24N8O

Molecular Weight

428.5 g/mol

IUPAC Name

2-[(4,6-dimethylquinazolin-2-yl)amino]-4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C23H24N8O/c1-13-6-7-18-16(10-13)14(2)25-21(27-18)30-22-28-19(11-20(32)29-22)17-12-24-23(26-15(17)3)31-8-4-5-9-31/h6-7,10-12H,4-5,8-9H2,1-3H3,(H2,25,27,28,29,30,32)

InChI Key

WXOMZVYEZPEPRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C4=CN=C(N=C4C)N5CCCC5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.